molecular formula C11H15NO B8493050 2'-Amino-3',5'-dimethylpropiophenone

2'-Amino-3',5'-dimethylpropiophenone

Cat. No.: B8493050
M. Wt: 177.24 g/mol
InChI Key: OPQXCMNUTDDRTN-UHFFFAOYSA-N
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Description

2'-Amino-3',5'-dimethylpropiophenone is a substituted propiophenone derivative featuring an amino group at the 2' position and methyl groups at the 3' and 5' positions of the aromatic ring. The amino group enhances nucleophilicity, enabling participation in condensation or coupling reactions, while the methyl groups contribute steric effects and influence solubility. Comparative analysis with similar compounds highlights how functional group variations impact physicochemical and functional properties.

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1-(2-amino-3,5-dimethylphenyl)propan-1-one

InChI

InChI=1S/C11H15NO/c1-4-10(13)9-6-7(2)5-8(3)11(9)12/h5-6H,4,12H2,1-3H3

InChI Key

OPQXCMNUTDDRTN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1N)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 2'-Amino-3',5'-dimethylpropiophenone with structurally related compounds, emphasizing substituent effects and applications:

Compound Name CAS Number Molecular Formula Substituents/Functional Groups Key Properties/Applications References
4'-Hydroxy-3',5'-dimethylpropiophenone 5384-09-8 C₁₁H₁₄O₂ -OH at 4', -CH₃ at 3',5' Hydrogen bonding enhances solubility; used in flavonoid synthesis
2-Amino-3',4'-dibenzyloxypropiophenone HCl 1219199-37-7 C₂₄H₂₄ClNO₃ -NH₂ at 2', -OCH₂C₆H₅ at 3',4' (benzyloxy) Increased molecular weight (389.9 g/mol); HCl salt improves stability
2-Amino-4,5-dimethoxyacetophenone N/A C₁₀H₁₃NO₃ -NH₂ at 2', -OCH₃ at 4',5' (methoxy) Electron-withdrawing methoxy groups alter reactivity; acetophenone backbone
2'-Amino-3-phthalimid-1-ylpropiophenone 17515-32-1 C₁₇H₁₄N₂O₃ -NH₂ at 2', phthalimide at 3' Bulky phthalimide group increases thermal stability; medicinal chemistry applications

Key Observations:

  • Functional Group Effects: Replacing the hydroxyl group in 4'-Hydroxy-3',5'-dimethylpropiophenone with an amino group (as in the target compound) reduces polarity but enhances nucleophilic reactivity .
  • Steric and Electronic Influences: Methyl groups in the target compound provide moderate steric hindrance compared to benzyloxy groups in 2-Amino-3',4'-dibenzyloxypropiophenone, which may limit bioavailability due to increased lipophilicity .
  • Backbone Variations: Acetophenone derivatives (e.g., 2-Amino-4,5-dimethoxyacetophenone) exhibit shorter carbon chains than propiophenones, affecting conjugation and metabolic pathways .
  • Pharmacological Potential: The phthalimide-substituted analog demonstrates how bulky groups can enhance thermal stability, a trait valuable in drug design .

Research Findings

  • Structural Characterization: FT-IR and UV-Vis spectroscopy (as described in ) are critical for confirming functional group integrity in amino-propiophenone derivatives. For example, the amino group’s N-H stretching (3300–3500 cm⁻¹) and aromatic C-H vibrations (≈3000 cm⁻¹) are key FT-IR markers .
  • Thermal Stability : Compounds like 3,3'-Azo-1,2,4-oxadiazol-5,5'-dione () undergo thermal decomposition above 200°C, suggesting that the dimethyl groups in the target compound may similarly enhance stability compared to hydroxylated analogs .

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